molecular formula C8H8ClN3O2 B8718007 N-Allyl-3-nitro-6-chloropyridine-2-amine

N-Allyl-3-nitro-6-chloropyridine-2-amine

Cat. No. B8718007
M. Wt: 213.62 g/mol
InChI Key: LLHKBNDOUKNECU-UHFFFAOYSA-N
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Description

N-Allyl-3-nitro-6-chloropyridine-2-amine is a useful research compound. Its molecular formula is C8H8ClN3O2 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine

InChI

InChI=1S/C8H8ClN3O2/c1-2-5-10-8-6(12(13)14)3-4-7(9)11-8/h2-4H,1,5H2,(H,10,11)

InChI Key

LLHKBNDOUKNECU-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dichloro-3-nitropyridine (71-1, 10 g, 51.8 mmol, 1.0 equiv) was added to anhydrous DCM (207 mL) and cooled to −15° C. TEA (7.57 mL, 53.9 mmol, 1.04 equiv) was then added followed by allyl amine (4.05 mL, 53.9 mmol, 1.04 equiv) over 12 h via syringe pump. Following this duration, the reaction vessel was removed from the −15° C. bath and allowed to gradually warm to RT. After 18 h, the reaction was quenched with 0.2M citric acid (100 mL) and diluted with CH2Cl2 (40 mL). The layers were separated and the organics were washed an additional time with 1×100 mL 0.2M citric acid. Washed combined organics with 2×100 mL sat. NaHCO3, dried over Na2SO4, filtered and concentrated to give an orange oil. The crude material was carried onward without further purification. LRMS (M+H)+: observed=214.0, calculated=213.6.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
207 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
7.57 mL
Type
reactant
Reaction Step Two
Quantity
4.05 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This was prepared by a modification of the method of Schmid, S., et al, Synthesis (2005), (18), 3107-3118. A solution of 2,6-dichloro-3-nitropyridine (8.0 g, 41.45 mmol) in anhydrous dichloromethane (180 ml) was cooled to −15° C., under argon. Triethylamine (6.0 ml, 43 mmol) was added and then allylamine (3.23 ml, 43 mmol) was added in small portions over 3 hours, keeping the temperature at −15° C. The reaction mixture was stirred overnight during which time it warmed to room temperature. The reaction mixture was washed with 0.2M aqueous citric acid (100 ml), saturated aqueous NaHCO3 solution (100 ml), passed through a hydrophobic frit and evaporated to a yellow oil which was purified by chromatography on silica eluting with a 0 to 50% ethyl acetate in hexane giving a yellow solid (7.49 g, 85%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
3.23 mL
Type
reactant
Reaction Step Three

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